molecular formula C9H9N3O B1460081 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 2060041-35-0

2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No. B1460081
CAS RN: 2060041-35-0
M. Wt: 175.19 g/mol
InChI Key: MTWYWXLWUNWTKL-UHFFFAOYSA-N
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Description

“2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . It’s important to note that Sigma-Aldrich does not collect analytical data for this product .


Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . This process involves methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string Oc1ncnc2[nH]ccc12 . The empirical formula is C6H5N3O and the molecular weight is 135.12 .

Scientific Research Applications

Synthesis and Structural Analysis

One of the key aspects of research on this compound involves its synthesis and the detailed structural analysis of its derivatives. For instance, the synthesis of 7-cyclopropyl-2'-deoxytubercidin showcases a derivative with significant attention to its anti-glycosylic bond conformation and furanose group pucker, indicating a methodological approach to explore its structural dimensions. This research underlines the importance of the cyclopropyl substituent and its orientation in influencing the molecule's overall structure and potential reactivity (Haozhe Yang et al., 2014).

Chemical Properties and Reactivity

The study of pyrrolo[2,3-d]pyrimidin-4-ones, facilitated by green and reusable catalysts, highlights the compound's versatility in chemical reactions, emphasizing its reactivity under environmentally friendly conditions (A. Davoodnia et al., 2010). This aspect of research demonstrates the compound's potential for sustainable chemistry applications.

Potential Biological Activities

The exploration of bicyclic cytarabine analogues, where the pyrrolo[2,3-d]pyrimidin-4-ol structure is modified, indicates a methodical approach to evaluating its antitumor properties. Although these compounds exhibited weaker cytotoxic effects compared to the mother compound, the derivative with a 4-n-pentylphenyl substituent showed the highest antiproliferative activity, suggesting a nuanced approach to harnessing its biological potential (A. Mieczkowski et al., 2015).

Moreover, the design and synthesis of classical and nonclassical analogues targeting dihydrofolate reductase (DHFR) inhibitors underscore the compound's relevance in developing antitumor agents. The research demonstrates the compound's efficacy as a DHFR inhibitor and its application in targeting tumor cells (A. Gangjee et al., 2007).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care and ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Mechanism of Action

Target of Action

Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit various kinases . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.

Mode of Action

It’s likely that this compound interacts with its targets (potentially kinases) by binding to their active sites, thereby inhibiting their activity . This interaction can lead to changes in the cellular signaling pathways regulated by these targets.

Biochemical Pathways

Given the potential kinase inhibition, it’s plausible that this compound could affect various signaling pathways, such as the mapk/erk pathway or the pi3k/akt pathway, which are commonly regulated by kinases .

Pharmacokinetics

The lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially impact the bioavailability of 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Result of Action

Similar compounds have shown cytotoxic effects against various cancer cell lines . This suggests that this compound could potentially have similar effects.

properties

IUPAC Name

2-cyclopropyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-6-3-4-10-8(6)11-7(12-9)5-1-2-5/h3-5H,1-2H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWYWXLWUNWTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=CN3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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